73-Fold Lysosomal Cathepsin B Activation: Quantifying Cbz-Lys-Lys-PABA-AMC diTFA Signal Enhancement
The Cbz-Lys-Lys-PABA scaffold, when integrated into a lysosome-targeting probe, demonstrates an approximately 73-fold fluorescence enhancement upon activation by cathepsin B within the acidic lysosomal environment (pH 4.5-6.0). This high dynamic range confirms that the Cbz-Lys-Lys sequence and PABA linker confer robust cathepsin B-dependent turn-on signaling [1].
| Evidence Dimension | Fluorescence fold enhancement upon enzymatic cleavage |
|---|---|
| Target Compound Data | ∼73-fold increase in fluorescence intensity |
| Comparator Or Baseline | Uncleaved control (baseline fluorescence of intact probe) |
| Quantified Difference | 73x signal-to-background ratio |
| Conditions | In vitro fluorogenic probe assay with recombinant cathepsin B; pH 4.5-6.0 lysosomal mimic; fluorescence measured at Ex/Em ≈ 360/460 nm. |
Why This Matters
A 73-fold signal-to-background ratio enables high-sensitivity detection and accurate quantification of cathepsin B activity in lysosomal fractions and live-cell imaging applications, minimizing false negatives and improving assay robustness.
- [1] Wang Y, Li J, Feng L, et al. Lysosome-targeting fluorogenic probe for cathepsin B imaging in living cells. Anal Chem. 2017;89(4):2444-2451. View Source
